molecular formula C19H27N3O3 B2983413 N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)-3,5-dimethylpiperidine-1-carboxamide CAS No. 1008397-44-1

N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)-3,5-dimethylpiperidine-1-carboxamide

Cat. No. B2983413
CAS RN: 1008397-44-1
M. Wt: 345.443
InChI Key: KYBKYQYGMZZYFD-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule, likely belonging to the class of compounds known as amides. Amides are organic compounds that contain a carbonyl group (C=O) linked to a nitrogen atom. In the context of this compound, the amide group is part of a larger piperidine ring, a common motif in medicinal chemistry due to its presence in many biologically active compounds .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Heterocycles containing nitrogen, such as triazoles, are pivotal in synthetic chemistry due to their versatility and wide range of medicinal applications . The compound could serve as a precursor in the synthesis of various heterocyclic structures that exhibit significant biological activities.

Development of Pharmacophores

Pharmacophores are molecular frameworks that carry the essential features responsible for a drug’s biological activity. The compound’s structure could be analyzed to define a common pharmacophore critical for allosteric inhibition of enzymes, which is a valuable application in drug design .

Quantum Computational Chemistry

Quantum computational methods can be applied to investigate the compound’s electronic structure, vibrational analysis, and potential as a nonlinear optical material. Such studies can reveal charge transfer within the molecule and predict its reactivity and interaction with other molecules .

Drug-Likeness and Medicinal Properties

The compound’s drug-likeness and medicinal properties can be assessed through in silico ADME (Absorption, Distribution, Metabolism, and Excretion) analysis. This includes determining its physicochemical properties, lipophilicity, water solubility, and pharmacokinetics .

Molecular Docking Studies

Molecular docking studies can be performed to evaluate the compound’s potential as a ligand for various biological targets. This helps in understanding the binding affinities and interaction patterns, which are crucial for drug development .

Biological Activity Screening

The compound can be subjected to biological screening to assess its potential as an antidiabetic, anti-inflammatory, antifungal, antibacterial, and antiviral agent. Triazole derivatives are known for such activities and are used in several medications .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, some compounds are toxic, while others are flammable. Safety data sheets (SDS) provide information on the hazards associated with a particular substance, as well as advice on handling, storage, and disposal .

properties

IUPAC Name

N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3,5-dimethylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O3/c1-13-8-14(2)11-21(10-13)19(24)20-15-9-18(23)22(12-15)16-4-6-17(25-3)7-5-16/h4-7,13-15H,8-12H2,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYBKYQYGMZZYFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3,5-dimethylpiperidine-1-carboxamide

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